6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline
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Overview
Description
6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry. The presence of both methoxy and oxirane (epoxide) functional groups in this compound suggests potential reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline typically involves multiple steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Methoxylation: Introduction of the methoxy group at the 6-position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Epoxidation: The oxirane ring is introduced via epoxidation of an appropriate alkene precursor. This can be done using peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxirane ring can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or alteration of genetic material. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyisoquinoline: Lacks the oxirane ring, making it less reactive in certain chemical reactions.
7-(Oxiran-2-yl)methoxyisoquinoline: Similar structure but without the methoxy group at the 6-position, potentially altering its biological activity and reactivity.
Uniqueness
6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline is unique due to the presence of both methoxy and oxirane functional groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2411267-75-7 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.2 |
Purity |
95 |
Origin of Product |
United States |
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